

A Technical Guide to 3-Methylmorpholine Hydrochloride: Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Methylmorpholine hydrochloride

Cat. No.: B1320890

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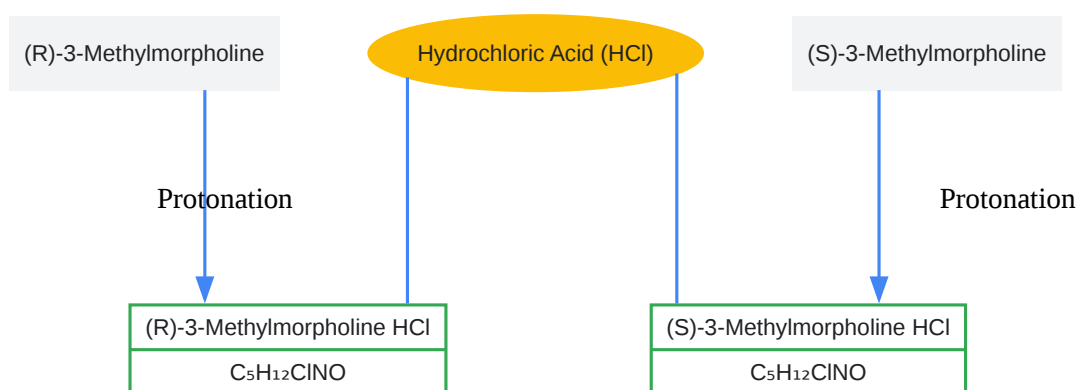
Introduction

3-Methylmorpholine hydrochloride is a heterocyclic organic compound that serves as a valuable intermediate and building block in organic synthesis. It is particularly noted for its applications in the development of pharmaceutical agents and other specialty chemicals.^{[1][2]} The molecule's structure features a morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen, with a methyl group at the 3-position. The presence of a chiral center at this position gives rise to two distinct enantiomers: (R)-**3-Methylmorpholine hydrochloride** and (S)-**3-Methylmorpholine hydrochloride**. This chirality is often crucial in drug development, where stereoisomers can exhibit significantly different pharmacological activities. This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and safety information for **3-Methylmorpholine hydrochloride**, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identifiers

3-Methylmorpholine hydrochloride is the salt formed from the reaction of the organic base 3-methylmorpholine with hydrochloric acid. The nitrogen atom of the morpholine ring is protonated, forming a morpholinium cation, with chloride as the counter-ion. The key structural feature is the stereocenter at the carbon atom adjacent to both the nitrogen and oxygen atoms (C3), which results in the (R) and (S) enantiomers.

A logical diagram illustrating the relationship between the chiral forms of 3-Methylmorpholine and its hydrochloride salt is presented below.



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Figure 1: Structural relationship of 3-Methylmorpholine enantiomers and their hydrochloride salts.

The following table summarizes the key chemical identifiers for both the (R) and (S) enantiomers of **3-Methylmorpholine hydrochloride**.

Identifier	(R)-3-Methylmorpholine hydrochloride	(S)-3-Methylmorpholine hydrochloride
IUPAC Name	(3R)-3-methylmorpholine;hydrochloride[3][4]	(3S)-3-methylmorpholine;hydrochloride[5]
CAS Number	953780-78-4[1][3][4][6]	1022094-03-6[5][7]
Molecular Formula	C ₅ H ₁₂ CINO[1][3][4][6]	C ₅ H ₁₂ CINO[5][7]
SMILES	C[C@@H]1COCCN1.Cl[1][3]	C[C@H]1COCCN1.Cl[5]
InChIKey	MSOCQCWIEBVSLF-NUBCRITNSA-N[1][3][4]	MSOCQCWIEBVSLF-JEDNCBNOSA-N[5]

Physicochemical Properties

The physicochemical properties of **3-Methylmorpholine hydrochloride** are essential for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

Property	Value
Molecular Weight	137.61 g/mol [1][3][4][6]
Appearance	White to orange or green crystalline powder[1]
Melting Point	123.0 to 127.0 °C ((R)-isomer) / >200 °C ((S)-isomer)[8]
Boiling Point	133-134 °C (for free base, 3-Methylmorpholine) [9]
Solubility	Soluble in water[1]
pKa (Conjugate Acid)	9.03 ± 0.40 (Predicted, for 3-Methylmorpholine) [9]
Storage Conditions	0-10°C, under inert atmosphere[1][5][8]

Experimental Protocols

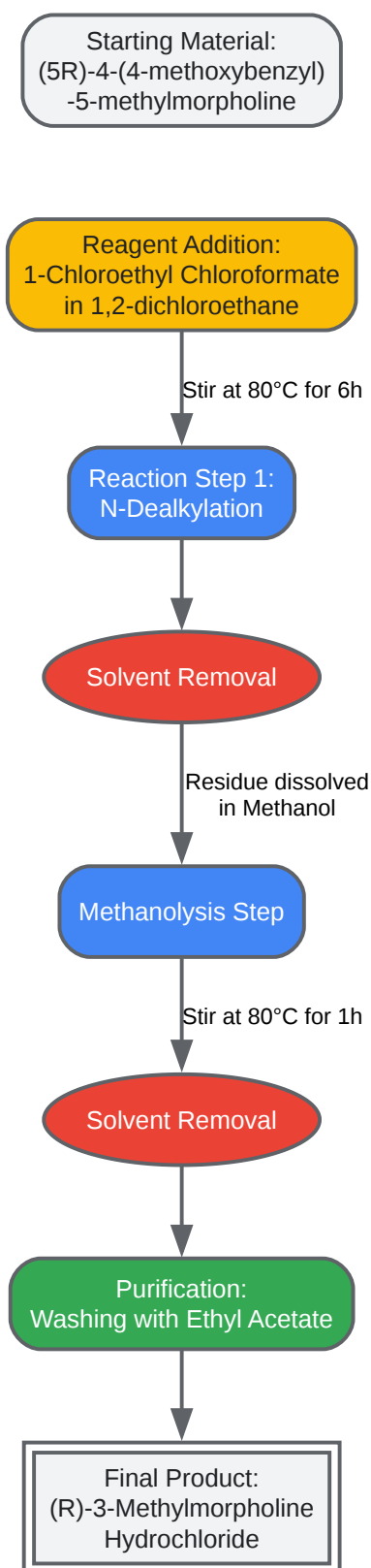
A. Synthesis of (R)-3-Methylmorpholine hydrochloride

A representative synthetic procedure for (R)-**3-Methylmorpholine hydrochloride** has been reported, starting from (5R)-4-(4-methoxybenzyl)-5-methylmorpholine.[\[6\]](#)[\[10\]](#)

Experimental Procedure:

- N-Dealkylation/Acylation: To a solution of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL), 1-chloroethyl chloroformate (46 g, 322 mmol) is added.[\[6\]](#)[\[10\]](#)
- The reaction mixture is heated to 80 °C and stirred for 6 hours.[\[6\]](#)[\[10\]](#)
- Solvolysis: After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting residue is dissolved in methanol (180 mL).[\[6\]](#)[\[10\]](#)
- The methanol solution is stirred at 80 °C for 1 hour to induce cleavage of the intermediate carbamate.[\[6\]](#)[\[10\]](#)
- Purification: The solvent is evaporated again under reduced pressure. The solid residue is washed with ethyl acetate and dried to yield (3R)-**3-methylmorpholine hydrochloride** as white crystals (8.2 g, 74% yield).[\[6\]](#)[\[10\]](#)

The workflow for this synthesis is visualized in the diagram below.



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Figure 2: Experimental workflow for the synthesis of (R)-3-Methylmorpholine hydrochloride.

B. Standard Characterization Protocols


While specific analytical data like NMR or IR spectra are not widely published in the search results, standard laboratory protocols would be employed for characterization.

- **Melting Point Determination:** A calibrated digital melting point apparatus would be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
 - The solution is transferred to an NMR tube.
 - ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
 - The resulting spectra are analyzed to confirm the proton and carbon environments consistent with the **3-methylmorpholine hydrochloride** structure.
- **Infrared (IR) Spectroscopy:**
 - A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
 - The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.
 - Characteristic peaks for N-H stretching (of the ammonium salt), C-H, C-O, and C-N bonds are identified to confirm the functional groups present.

Safety and Handling

3-Methylmorpholine hydrochloride is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.^[4] Work should be conducted in a well-ventilated area or a chemical fume hood.

The Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard Class	Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Skin Irritation (Category 2)[3]	 alt text	Warning[4]	H315: Causes skin irritation.[3] [4]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Eye Irritation (Category 2)[3]			H319: Causes serious eye irritation.[3][4]	
			P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]	
STOT SE (Category 3)[3]			H335: May cause respiratory irritation.[3][4]	
			P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]	

Conclusion

3-Methylmorpholine hydrochloride is a chiral building block with well-defined chemical properties. Its synthesis is achievable through established organic chemistry methods, and its characterization relies on standard analytical techniques. For researchers and drug development professionals, understanding its stereochemistry, physicochemical properties, and

handling requirements is crucial for its effective and safe utilization in the synthesis of complex target molecules.

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